Bis{[4-(propan-2-yl)phenyl]methylidene}butanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis{[4-(propan-2-yl)phenyl]methylidene}butanedioic acid is an organic compound with a complex structure It is characterized by the presence of two 4-(propan-2-yl)phenyl groups attached to a butanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis{[4-(propan-2-yl)phenyl]methylidene}butanedioic acid typically involves the reaction of 4-(propan-2-yl)benzaldehyde with butanedioic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Bis{[4-(propan-2-yl)phenyl]methylidene}butanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Bis{[4-(propan-2-yl)phenyl]methylidene}butanedioic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Bis{[4-(propan-2-yl)phenyl]methylidene}butanedioic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological outcomes.
Comparison with Similar Compounds
Similar Compounds
- Bis{[4-(methyl)phenyl]methylidene}butanedioic acid
- Bis{[4-(ethyl)phenyl]methylidene}butanedioic acid
- Bis{[4-(tert-butyl)phenyl]methylidene}butanedioic acid
Uniqueness
Bis{[4-(propan-2-yl)phenyl]methylidene}butanedioic acid is unique due to the presence of the propan-2-yl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications.
Properties
CAS No. |
62579-39-9 |
---|---|
Molecular Formula |
C24H26O4 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2,3-bis[(4-propan-2-ylphenyl)methylidene]butanedioic acid |
InChI |
InChI=1S/C24H26O4/c1-15(2)19-9-5-17(6-10-19)13-21(23(25)26)22(24(27)28)14-18-7-11-20(12-8-18)16(3)4/h5-16H,1-4H3,(H,25,26)(H,27,28) |
InChI Key |
BXSZYLQHDHJWFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C(=CC2=CC=C(C=C2)C(C)C)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.